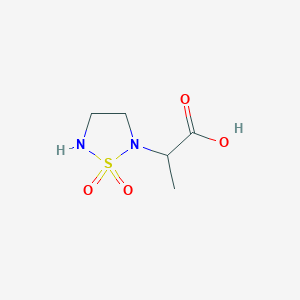
1-Benzyl-4,4-difluoropyrrolidin-3-amine
Vue d'ensemble
Description
1-Benzyl-4,4-difluoropyrrolidin-3-amine is a chemical compound with the molecular formula C11H14F2N2 . It is also known by the synonym 3-Pyrrolidinamine, 4,4-difluoro-1-(phenylmethyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3rd position with an amine group, and at the 4th position with two fluorine atoms and a benzyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.24 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Catalytic Systems for Amination
A study developed an iron-catalyzed intermolecular benzylic C(sp3)-H amination, utilizing 1,2,3,4-tetrazole as a nitrene precursor. This method enables the direct installation of aminopyridine into benzylic positions, highlighting its potential in medicinal chemistry and drug discovery due to its selectivity and use of inexpensive, biocompatible base metal catalysis (Hillol Khatua et al., 2022).
Synthesis and Characterization of Complexes
Another study focused on the synthesis and characterization of complexes involving different amines, including pyrrolidine, showcasing how these compounds can be used to study molecular structures and interactions. The structural analysis was conducted via X-ray crystallography, demonstrating the versatility of these amines in forming complexes with potential applications in materials science and catalysis (M. Amirnasr, K. Schenk, S. Meghdadi, 2002).
Boron Analogs of Amino Acids
Research into boron analogs of amino acids involved synthesizing amine-alkyl(N-ethylcarbamoyl)boranes, demonstrating the chemical versatility and potential applications of amines in developing bioisosteres for critical biomolecules. This work contributes to the field of bioorganic chemistry and drug design by providing analogues of α-amino acids like leucine and phenylalanine (W. J. Mills et al., 1991).
Ionic Liquid in Aromatic Amine Detection
An innovative approach was demonstrated using ionic liquid for the improved separation and quantization of aromatic amines in consumer products. This method, applied in detecting contaminants in hair dyes, underscores the importance of amines in developing analytical methodologies for environmental and health safety applications (T. M. Lizier, M. Zanoni, 2012).
Sigma Receptor Ligands
The synthesis and pharmacological evaluation of thiophene bioisosteres, including compounds structurally related to 1-Benzyl-4,4-difluoropyrrolidin-3-amine, were explored for their potential as sigma receptor ligands. Such compounds could have implications in developing new therapeutic agents targeting sigma receptors (C. Oberdorf et al., 2008).
Propriétés
IUPAC Name |
1-benzyl-4,4-difluoropyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)8-15(7-10(11)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYPHHQYXAKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)











